(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 222.25 g/mol. This compound is classified as an acetic acid derivative featuring a piperazine moiety substituted with a pyrimidine ring. Its structure contributes to its potential biological activities, making it of interest in medicinal chemistry and drug development.
The compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, properties, and synthesis methods. In terms of classification, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid falls under the category of heterocyclic compounds due to the presence of the pyrimidine ring, and it is also classified as an amine due to the piperazine structure.
The synthesis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid typically involves the reaction of 4-(2-pyrimidinyl)piperazine with chloroacetic acid. This reaction can be carried out under basic conditions to facilitate the nucleophilic substitution reaction where the piperazine nitrogen attacks the chloroacetic acid.
This method has been noted for yielding high purity and satisfactory yields of the desired compound .
The molecular structure of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid features:
The structural representation can be depicted as follows:
This structure is significant for understanding its interactions in biological systems.
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are important for modifying its structure to enhance pharmacological properties .
The mechanism by which (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid exerts its biological effects is primarily linked to its interaction with neurotransmitter receptors. It has shown potential activity at serotonin receptors, which are crucial in mood regulation and anxiety responses. The compound may act as a partial agonist or antagonist depending on receptor subtype interactions, influencing neurotransmission pathways involved in various psychiatric conditions .
Relevant data from chemical databases indicate that these properties are crucial for its application in pharmaceutical formulations .
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid has several scientific uses, particularly in medicinal chemistry:
Its diverse applications highlight its significance in ongoing research aimed at developing new therapeutic agents .
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (CID 17221249, C₁₀H₁₄N₄O₂) represents a privileged scaffold in medicinal chemistry due to its structural versatility and capacity for derivatization into pharmacologically active molecules . Its core structure combines a piperazine ring linked via a methylene bridge to a carboxylic acid, with a pyrimidine moiety providing hydrogen-bonding capabilities. This section comprehensively details modern synthetic strategies, catalytic innovations, green chemistry advancements, and derivatization techniques specific to this heterocyclic-acetic acid hybrid and its analogues.
The industrial-scale synthesis of pyrimidine-piperazine-acetic acid derivatives relies heavily on robust multi-step sequences balancing yield, purity, and scalability. A foundational approach involves sequential nucleophilic aromatic substitution (SNAr) followed by N-alkylation, exemplified in the synthesis of key intermediates like t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This SNAr step typically employs activated pyrimidines/chloropyridines (e.g., 2-chloro-5-nitropyrimidine or 5-bromo-2-chloropyrimidine) and N-Boc-piperazine under basic conditions (e.g., triethylamine) in aprotic solvents like toluene or acetonitrile [2] [6]. Optimization often centers on leaving group manipulation; replacing methylsulfonyl groups with chloride in electrophiles like 5-chloro-2-(methylsulfonyl)pyrimidine significantly improves yields in coupling with piperazine derivatives (e.g., from 38% to >75%) by reducing side reactions [6].
Subsequent N-alkylation introduces the acetic acid moiety. Industrially, this employs ethyl bromoacetate with piperazine nitrogen, followed by saponification. Critical process refinements include:
Alternative routes construct the piperazine ring in situ. One patented method utilizes cyclohexanone condensation with glycine methyl ester and trimethylsilylcyanide (TMSCN), yielding an intermediate amino nitrile. Reduction and spontaneous lactamization afford a piperazinone scaffold, which undergoes further functionalization at N1 and N4. This approach proves advantageous for generating spirocyclic or C-substituted piperazine-acetic acid conjugates [2].
Table 1: Comparative Industrial Synthesis Strategies for Piperazine-Acetic Acid-Pyrimidine Cores
Synthetic Strategy | Key Step & Conditions | Advantages | Limitations/Challenges | Typical Yield Range |
---|---|---|---|---|
SNAr → N-Alkylation | SNAr: Piperazine + 5-Br-2-Cl-Pyrimidine, Toluene, 80°C; N-Alkylation: Ethyl bromoacetate, CyMgCl, THF, 0°C → RT | High modularity, Scalable, Proven industrial viability | Requires N-protection/deprotection, Halogenated solvent use in some routes | 65-85% (Overall) |
Piperazinone Ring Formation | Cyclohexanone + Glycine ester + TMSCN → Reduction/Cyclization; Subsequent coupling with pyrimidine electrophiles | Accesses C-substituted derivatives, Avoids separate N-protection | Longer synthetic sequence, Lower overall yields for simple derivatives | 40-60% (Overall) |
Catalytic C–N bond formation is indispensable for constructing the pivotal pyrimidine-piperazine linkage and derivatizing the acetic acid moiety. Key methodologies include:
Sustainable synthesis of the pyrimidine core and its piperazine-acetic acid conjugates incorporates key green chemistry principles:
The carboxylic acid group in (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid serves as a crucial handle for diversification into amides, esters, and other pharmacophores via well-established techniques:
Table 2: Key Derivatives Synthesized via Post-Functionalization of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid
Derivative (CAS/Identifier) | Synthetic Method | Core Structure Modification | Notable Property/Application | Ref. |
---|---|---|---|---|
{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid (1142205-41-1) | Amidation/Friedel-Crafts Type Reaction | Introduction of 4-Methoxyphenylglycine moiety | Intermediate for enzyme inhibitors; Solubility enhancer (logP ~1.3) | [3] |
2-(3-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide (946225-89-4) | Carbodiimide (EDC/HOBt) mediated amidation | Sulfonamide-ethylacetamide linker | Falcipain-2 inhibition (IC₅₀ ~1.2–3.8 μM); hCA IX selectivity (Ki = 8.3 nM) | |
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones | Mixed anhydride coupling with piperazines | Thiopyrimidine linked via ether-ketone spacer | PARP1 inhibition; Anti-breast cancer activity (e.g., 5e IC₅₀ = 18 μM MCF-7) | [7] |
4-(5-bromopyrimidin-2-yl)piperazin-1-ylacetic acid (IB04-7806) | SNAr on 5-Br-2-Cl-Pyrimidine → Alkylation with 2-Methylindole-glyoxylate → Hydrolysis | 5-Bromopyrimidine; 2-Methylindole acetic acid | Screening compound for receptor modulation (P2X3 implied) | [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7